molecular formula C14H13N3O3 B169971 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester CAS No. 155513-77-2

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester

Cat. No.: B169971
CAS No.: 155513-77-2
M. Wt: 271.27 g/mol
InChI Key: WMGFVTPKEAFGMF-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is an organic compound with a complex structure that includes a pyrazine ring substituted with a 4-methylbenzoyl group and a carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable dicarbonyl compound.

    Introduction of the 4-Methylbenzoyl Group: This step involves the acylation of the pyrazine ring using 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The carboxylic acid group on the pyrazine ring is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions activated by the electron-withdrawing groups. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in various assays.

    Medicine: Explored for its potential therapeutic applications. Research includes its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact pathways and molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxylic acid methyl ester: Lacks the 4-methylbenzoyl group, leading to different chemical properties and reactivity.

    4-Methylbenzoyl chloride: Used as a reagent in the synthesis of the target compound.

    Pyrazine-2-carboxylic acid methyl ester: Similar core structure but without the 4-methylbenzoyl substitution.

Uniqueness

3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester is unique due to the presence of both the pyrazine ring and the 4-methylbenzoyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(4-methylbenzoyl)amino]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-3-5-10(6-4-9)13(18)17-12-11(14(19)20-2)15-7-8-16-12/h3-8H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGFVTPKEAFGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471832
Record name 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-77-2
Record name 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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